molecular formula C24H30O5 B195056 6-Deschloro-6,7-epoxy Cyproterone Acetate CAS No. 15423-97-9

6-Deschloro-6,7-epoxy Cyproterone Acetate

Cat. No. B195056
CAS RN: 15423-97-9
M. Wt: 398.5 g/mol
InChI Key: XFELGPWPVWOTLJ-IWMHJGDMSA-N
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Description

6-Deschloro-6,7-epoxy Cyproterone Acetate is a chemical substance with the molecular formula C24H30O5 . Its molecular weight is 398.49 . It has absolute stereochemistry .


Molecular Structure Analysis

The molecular structure of 6-Deschloro-6,7-epoxy Cyproterone Acetate is characterized by absolute stereochemistry . It has 10 defined stereocenters and no E/Z centers .


Physical And Chemical Properties Analysis

6-Deschloro-6,7-epoxy Cyproterone Acetate has a molecular weight of 398.49 and a molecular formula of C24H30O5 . It has absolute stereochemistry .

Scientific Research Applications

Structural and Pharmacological Properties

Crystal Structure Comparison Cyproterone has been studied for its crystal structure, compared with its acetate ester, cyproterone acetate. The two compounds adopt a similar conformation with notable differences in the cyclopropyl ring attached to the cyclohexenone ring. The distinct crystal packing of cyproterone from its acetate form stems from hydrogen bonding between the free hydroxy group and the carbonyl group of ring A (Ruyck et al., 2005).

Therapeutic Applications and Biological Interactions

Glucocorticoid Receptor Antagonism Cyproterone acetate exhibits properties of glucocorticoid receptor (GR) antagonism. Despite its clinical use as an antiandrogen for conditions like prostate cancer, cyproterone acetate shares a pharmacological profile with the antiprogestin mifepristone (RU486). It binds to the GR and progesterone receptor with similar affinities and is characterized as a competitive antagonist of dexamethasone without intrinsic transactivating properties. The molecular mechanism of cyproterone acetate's antagonism, termed passive antagonism, differs from that of RU486, providing insights into new therapeutic profiles for certain nuclear receptors (Honer et al., 2003).

Impact on Oxidative Stress and Serotonergic System The impact of cyproterone acetate and its structural analogs on oxidative stress biomarkers and the serotonergic system has been explored. A study evaluated cyproterone acetate alongside synthetic steroids, assessing their effects on reduced glutathione (GSH) levels, serotonin metabolites, and lipid peroxidation in rat prostate and brain tissues. The findings indicated significant changes in GSH levels and serotonin, suggesting the influence of these steroids on oxidative stress and serotonergic pathways (Calderón et al., 2009).

Drug Delivery and Bioavailability

Skin Penetration and Follicular Targeting Research into enhancing the skin penetration and follicular targeting of cyproterone acetate has been conducted, with nanostructured lipid carriers (NLCs) of different sizes being evaluated for their drug delivery efficacy. The findings demonstrated that NLCs of certain sizes significantly increased drug penetration and deposition, indicating potential applications for treating androgenic skin disorders such as acne, hirsutism, and alopecia (Ghasemiyeh et al., 2019).

Crystal Structure Insights for Drug Design The crystal structure of the human androgen receptor ligand-binding domain complexed with cyproterone acetate provides insights into ligand-induced conformational changes. This structural understanding facilitates structure-based drug design, shedding light on flexible regions of the ligand-binding domain and illustrating the molecular interactions of cyproterone acetate with the receptor (Bohl et al., 2007).

properties

IUPAC Name

[(1S,2S,3S,5R,9R,11S,12R,13S,16R,17S)-16-acetyl-2,17-dimethyl-6-oxo-10-oxahexacyclo[10.7.0.02,8.03,5.09,11.013,17]nonadec-7-en-16-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O5/c1-11(25)24(29-12(2)26)8-6-14-19-15(5-7-22(14,24)3)23(4)16-9-13(16)18(27)10-17(23)20-21(19)28-20/h10,13-16,19-21H,5-9H2,1-4H3/t13-,14+,15+,16+,19+,20-,21+,22+,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFELGPWPVWOTLJ-IWMHJGDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C4C(O4)C5=CC(=O)C6CC6C35C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]4[C@H](O4)C5=CC(=O)[C@@H]6C[C@@H]6[C@]35C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80540378
Record name [(1S,2S,3S,5R,9R,11S,12R,13S,16R,17S)-16-acetyl-2,17-dimethyl-6-oxo-10-oxahexacyclo[10.7.0.02,8.03,5.09,11.013,17]nonadec-7-en-16-yl] acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80540378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Deschloro-6,7-epoxy Cyproterone Acetate

CAS RN

15423-97-9
Record name [(1S,2S,3S,5R,9R,11S,12R,13S,16R,17S)-16-acetyl-2,17-dimethyl-6-oxo-10-oxahexacyclo[10.7.0.02,8.03,5.09,11.013,17]nonadec-7-en-16-yl] acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80540378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6α,7α-Epoxy-17-hydroxy-1α,2α-methylenepregna-4-ene-3,20-dione-17-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Deschloro-6,7-epoxy Cyproterone Acetate
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Reactant of Route 6
6-Deschloro-6,7-epoxy Cyproterone Acetate

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